molecular formula C13H8N2O2S B1597841 6-Nitro-2-phenylbenzothiazole CAS No. 38338-23-7

6-Nitro-2-phenylbenzothiazole

Cat. No.: B1597841
CAS No.: 38338-23-7
M. Wt: 256.28 g/mol
InChI Key: GKFMHLGCYNFWPR-UHFFFAOYSA-N
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Description

6-Nitro-2-phenylbenzothiazole is a heterocyclic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with a nitro group at the 6th position and a phenyl group at the 2nd position. This compound is a yellow crystalline powder, soluble in organic solvents, and has a melting point of 220-222°C. It has gained significant attention in scientific research due to its potential biological and industrial applications.

Biochemical Analysis

Biochemical Properties

6-Nitro-2-phenylbenzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine . The compound exhibits inhibitory activity against acetylcholinesterase, which is significant for the treatment of neurodegenerative disorders. The nature of this interaction involves hydrogen bonding and π-π interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and A549, the compound has demonstrated strong inhibitory effects, with IC50 values of 4.2 μM and 6.9 μM, respectively . This indicates its potential as an anticancer agent. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby inhibiting cancer cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. The compound’s inhibitory action on acetylcholinesterase involves a mixed type and reversible mode of enzyme inhibition . Additionally, molecular docking studies have revealed that the compound’s binding interactions are stabilized by cumulative effects of hydrogen bonding and π-π interactions . These interactions are crucial for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound retains a significant portion of its catalytic activity after extended periods of use, indicating its stability . Long-term exposure to the compound may lead to changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibition of cancer cell growth and modulation of enzyme activity . At higher doses, toxic or adverse effects may be observed. These effects include hepatotoxicity and other organ-specific toxicities, which highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, which introduce hydrophilic groups and facilitate its excretion . These metabolic pathways are crucial for the compound’s pharmacokinetics and its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in specific tissues are influenced by these interactions . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Targeting signals and post-translational modifications play a crucial role in determining the compound’s localization and its subsequent impact on cellular processes.

Preparation Methods

The synthesis of 6-Nitro-2-phenylbenzothiazole typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with benzaldehyde in the presence of an oxidizing agent . Another approach involves the cyclization of thioamide or carbon dioxide as raw materials . Industrial production methods often employ green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

6-Nitro-2-phenylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride and hydrochloric acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include amino derivatives and substituted benzothiazoles .

Scientific Research Applications

6-Nitro-2-phenylbenzothiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.

    Medicine: It has shown potential as an anticancer agent due to its ability to inhibit various enzymes and molecular targets involved in cancer progression.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

6-Nitro-2-phenylbenzothiazole can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antiviral and antimicrobial properties.

    6-Amino-2-phenylbenzothiazole: Exhibits significant antitumor activity.

    2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

What sets this compound apart is its unique combination of a nitro group and a phenyl group, which enhances its biological activity and makes it a versatile compound for various applications.

Properties

IUPAC Name

6-nitro-2-phenyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-15(17)10-6-7-11-12(8-10)18-13(14-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFMHLGCYNFWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363756
Record name 6-Nitro-2-phenylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38338-23-7
Record name 6-Nitro-2-phenylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38338-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2-phenylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Phenylbenzothiazole (Aldrich, 63.89 g, 0.302 mol) is nitrated with 100% nitric acid (190 ml, 4.53 mol) at 5° C. The mixture is stirred at 5° C. for 70 minutes, quenched in ice-water and basified with 32% NaOH (pH=10). The product is filtered off and the solid obtained is suspended in water and filtered off. The product is recrystallized from isopropyl ether. Yield: 73.6 g (95%); Rf (8/2 petroleum ether/ethyl acetate): 0.76; m.p.: 178.9-181.3°; 1H-NMR (d6-DMSO): 9.16 (d, 1H); 8.35 (dd, 1H); 8.23 (d, 1H); 8.15 (dd, 1H) 7.58; (m, 4H).
Quantity
63.89 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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